PEG6-TOS, also known as Polyethylene Glycol 6 Tocopherol Succinate, is a derivative of vitamin E (alpha-tocopherol) with potential applications in drug delivery research []. It is synthesized by conjugating polyethylene glycol (PEG) to tocopherol succinate, a water-soluble form of vitamin E []. This modification enhances the water solubility and bioavailability of the molecule compared to native vitamin E, making it more suitable for pharmaceutical applications [, ].
One of the primary advantages of PEG6-TOS in drug delivery is its ability to improve the solubility of poorly water-soluble drugs. By incorporating PEG, a hydrophilic (water-loving) moiety, PEG6-TOS acts as an amphiphilic conjugate, facilitating the dispersion of hydrophobic (water-hating) drugs in aqueous solutions [, ]. This enhanced aqueous solubility is crucial for various drug delivery methods, including intravenous injections and oral formulations [].
Furthermore, PEGylation can improve the bioavailability of a drug by promoting its absorption and reducing its clearance from the body []. PEG6-TOS can shield the drug from enzymatic degradation and enhance its passive targeting to specific tissues due to the EPR (enhanced permeability and retention) effect, where leaky blood vessels in tumor sites allow for the accumulation of macromolecules like PEG6-TOS [, ].
PEG6-TOS is currently being explored as a potential delivery vehicle for various therapeutic agents, including anticancer drugs, antibiotics, and gene therapy vectors [, , ]. Studies have demonstrated that PEG6-TOS can effectively encapsulate hydrophobic drugs, improve their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and enhance their therapeutic efficacy [].
Polyethylene glycol six tosylate, commonly referred to as PEG6-Tos, is a synthetic compound characterized by its unique structure, comprising a polyethylene glycol backbone with a tosyl group. The molecular formula for PEG6-Tos is C₁₇H₂₈O₈S, and it has a molecular weight of approximately 436.52 g/mol . The presence of the tosyl group enhances its reactivity and solubility in aqueous environments, making it a versatile compound in various chemical and biological applications.
These reactions are pivotal for its use in bioconjugation and drug delivery systems .
The biological activity of PEG6-Tos is largely attributed to its ability to enhance the solubility and stability of therapeutic agents. Its hydrophilic nature allows for better dispersion in biological fluids, which can improve the pharmacokinetics of conjugated drugs. Additionally, the tosyl group can facilitate interactions with biological molecules, potentially enhancing targeting capabilities in drug delivery systems.
Moreover, studies indicate that PEGylation (the process of attaching polyethylene glycol) can reduce immunogenicity and prolong circulation time in vivo, making PEG6-Tos a valuable component in therapeutic formulations .
Several methods exist for synthesizing PEG6-Tos:
textPolyethylene glycol + p-toluenesulfonyl chloride → PEG6-Tos + HCl
PEG6-Tos finds extensive applications across various fields:
Interaction studies involving PEG6-Tos typically focus on its conjugates with proteins or small molecules. These studies assess:
Several compounds share similarities with PEG6-Tos, particularly those that involve polyethylene glycol linkers or tosyl groups. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Polyethylene Glycol | Linear polymer | Widely used but lacks reactive groups |
| m-PEG6-Tos | Modified version of PEG6-Tos | Contains additional functional groups |
| Azide-PEG6-Tos | Click chemistry-compatible | Allows for bioorthogonal reactions |
| (S,R,S)-AHPC-PEG6-Tos | Chiral compound | Enhances selectivity in biological assays |
PEG6-Tos stands out due to its specific combination of hydrophilicity from the polyethylene glycol backbone and reactivity from the tosyl group, making it particularly effective for bioconjugation and drug delivery applications .
PEG6-Tos is formally named 14-Hydroxy-3,6,9,12-tetraoxatetradecyl 4-methylbenzenesulfonate, reflecting its IUPAC designation. The "PEG6" prefix denotes six ethylene oxide (EO) units, while "Tos" abbreviates the tosyl (p-toluenesulfonyl) group. Common synonyms include:
The molecule comprises two distinct regions:
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₈O₈S | |
| Molecular Weight | 392.5 g/mol | |
| CAS Number | 155130-15-7 | |
| Functional Groups | Hydroxyl, Tosyl | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, dry, dark |
PEG6-Tos is synthesized via tosylation of PEG6-diol precursors using toluenesulfonyl chloride under basic conditions. Silver oxide (Ag₂O) and potassium iodide (KI) optimize monofunctionalization yields by preventing di-tosylation. Nuclear magnetic resonance (NMR) and mass spectrometry confirm structure, with characteristic signals for PEG’s ethylene oxide protons (δ 3.5–3.7 ppm) and the tosyl aromatic ring (δ 7.3–7.8 ppm).
PEG6-Tos (polyethylene glycol 6-tosylate) exhibits well-defined molecular characteristics with a precise molecular formula of C₁₇H₂₈O₈S and a molecular weight of 392.5 g/mol [1] [2] . The compound is identified by CAS number 155130-15-7 and appears as a colorless to light yellow liquid at room temperature [2] .
The molecular weight distribution of PEG6-Tos is notably uniform compared to higher molecular weight polyethylene glycol polymers, which typically exhibit broad molecular weight distributions [4]. This compound contains exactly six ethylene glycol units connected by a tosyl group, resulting in a discrete molecular structure rather than a polymeric distribution [1] [2]. Commercial preparations of PEG6-Tos typically achieve purity levels of 95-98%, with some suppliers reporting purities as high as 98% [2] [5] [6].
Quality control metrics for PEG6-Tos include several analytical parameters. The compound demonstrates a density of 1.2±0.1 g/cm³ at standard conditions . Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic signals corresponding to the tosyl aromatic protons appearing as doublets at δ 7.78 ppm and δ 7.33 ppm in ¹H nuclear magnetic resonance spectra [7]. The polyethylene glycol backbone produces characteristic signals in the δ 3.6-4.2 ppm region [7].
Mass spectrometry analysis confirms the molecular identity with a molecular ion peak at m/z 392.5 and characteristic fragmentation patterns including tosyl-related fragments [7]. The precise molecular weight and defined structure distinguish PEG6-Tos from higher molecular weight polyethylene glycol derivatives that show polydispersity indices typically ranging from 1.02 to 1.10 [8].
| Property | Value | Analytical Method |
|---|---|---|
| Molecular Weight | 392.5 g/mol | Mass Spectrometry [1] |
| Purity | 95-98% | High Performance Liquid Chromatography [2] [5] |
| Water Content | <0.5% | Karl Fischer Titration [9] |
| Density | 1.2±0.1 g/cm³ | Densitometry |
| Refractive Index | 1.506 | Refractometry |
PEG6-Tos demonstrates distinctive solubility characteristics attributed to its amphiphilic molecular structure, combining the hydrophilic polyethylene glycol backbone with the more lipophilic tosyl functionality [2] [10]. The compound exhibits excellent solubility in aqueous media, with water solubility reaching approximately 100 mg/mL at room temperature .
The hydrophilic nature of PEG6-Tos primarily derives from the six ethylene glycol units, each containing ether oxygen atoms capable of hydrogen bonding with water molecules [10] [9]. This results in enhanced aqueous solubility compared to compounds with fewer polyethylene glycol units. The compound shows a logarithmic partition coefficient (LogP) of -0.48, indicating preferential partitioning into the aqueous phase when mixed with octanol and water .
In organic solvents, PEG6-Tos demonstrates broad compatibility across various solvent systems. The compound shows high solubility in dimethyl sulfoxide (≥100 mg/mL), often requiring ultrasonic treatment for complete dissolution . Excellent solubility is observed in polar protic solvents such as methanol and ethanol, as well as in moderately polar aprotic solvents including tetrahydrofuran and acetone [11] [12].
The solubility in chlorinated solvents such as chloroform and dichloromethane is good to moderate, reflecting the compound's ability to interact with both polar and moderately polar organic environments [12]. However, solubility in nonpolar solvents such as hexane is poor, consistent with the predominantly hydrophilic character of the molecule [11].
Temperature significantly influences the solubility behavior of PEG6-Tos. Thermodynamic studies using inverse gas chromatography have characterized the interaction parameters between polyethylene glycol tosylates and various solvents across temperature ranges of 303-373 K [13] [14]. These studies demonstrate that increasing temperature generally enhances solubility in most organic solvents while maintaining excellent aqueous compatibility.
The solubility parameter of PEG6-Tos has been determined through extrapolation methods, providing quantitative measures of solvent compatibility [13]. The Flory-Huggins interaction parameters indicate favorable interactions with polar solvents and unfavorable interactions with aliphatic hydrocarbons [14].
| Solvent Class | Solubility | Comments |
|---|---|---|
| Water | ~100 mg/mL | Enhanced by hydrophilic polyethylene glycol chain |
| Polar Protic | High | Good hydrogen bonding capability [12] |
| Polar Aprotic | High to Moderate | Excellent compatibility with dimethyl sulfoxide, tetrahydrofuran [12] |
| Chlorinated | Good to Moderate | Moderate compatibility with dichloromethane [12] |
| Nonpolar | Poor | Limited solubility due to hydrophilic nature [11] |
PEG6-Tos exhibits thermal stability characteristics similar to other polyethylene glycol derivatives, with specific degradation patterns influenced by the presence of the tosyl functionality [15] [16]. The compound remains thermally stable at temperatures below 367°C, with major decomposition occurring in the temperature range of 367-405°C [17] [18].
Thermogravimetric analysis reveals that PEG6-Tos undergoes thermal decomposition through a single-step weight loss process when heated in nitrogen atmosphere [4]. The onset of thermal decomposition occurs at approximately 367°C, which is slightly higher than some lower molecular weight polyethylene glycol compounds but consistent with the stabilizing influence of the tosyl group [17].
The thermal degradation mechanism of PEG6-Tos follows pathways similar to those established for polyethylene glycol polymers. The primary degradation mechanism involves random chain scission of the polyethylene glycol backbone, leading to the formation of lower molecular weight fragments [16] [19]. In the presence of oxygen, oxidative degradation becomes significant, producing formic acid esters as major degradation products [16].
Research on polyethylene glycol thermal degradation has identified that the presence of oxygen dramatically accelerates the degradation process compared to inert atmospheres [15] [17]. When PEG6-Tos is heated at 80°C in air, degradation products include low molecular weight esters, particularly formic esters, formed through oxidative chain scission [16]. No significant degradation occurs when the compound is maintained under vacuum conditions at similar temperatures [19].
The thermal degradation products of PEG6-Tos include various low molecular weight compounds. Primary degradation yields ethylene oxide, formaldehyde, and acetaldehyde, while secondary degradation at higher temperatures produces carbon dioxide and water [4]. The tosyl group may undergo separate degradation pathways, potentially releasing sulfur-containing compounds at elevated temperatures.
Differential scanning calorimetry studies demonstrate that thermal cycling of polyethylene glycol compounds can lead to gradual changes in thermal properties. Extended thermal cycling at elevated temperatures results in decreased melting enthalpy and slight reductions in melting temperature, attributed to molecular weight reduction through chain scission [20].
The thermal stability of PEG6-Tos can be enhanced through the addition of antioxidants. Studies on similar polyethylene glycol compounds have shown that antioxidants such as 2,2'-methylene-bis(4-methyl-6-tert-butylphenol) effectively suppress thermal degradation by terminating free radical chain reactions [16] [19].
| Temperature Range | Thermal Behavior | Degradation Products |
|---|---|---|
| <367°C | Thermally stable | No significant degradation [17] |
| 367-405°C | Major decomposition | Formic acid esters, low molecular weight fragments [16] |
| >405°C | Complete degradation | Carbon dioxide, water, volatile organic compounds [4] |
| Oxidative conditions | Accelerated degradation | Enhanced formation of carbonyl compounds [15] |